molecular formula C11H13N3O3 B1516998 1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid CAS No. 1081115-59-4

1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid

Cat. No.: B1516998
CAS No.: 1081115-59-4
M. Wt: 235.24 g/mol
InChI Key: SDPFWQCYDIGLMG-UHFFFAOYSA-N
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Description

1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid, with the CAS number 1081115-59-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anticancer properties and other pharmacological effects, supported by data tables and relevant case studies.

Molecular Formula: C₁₁H₁₃N₃O₃
Molecular Weight: 235.24 g/mol
Purity: >90% .

Biological Activity Overview

Research indicates that compounds featuring the oxazole ring system exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under consideration has been evaluated for its efficacy against various cancer cell lines.

Anticancer Activity

  • Cell Line Studies:
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
      • MCF-7 (Breast Cancer)
      • U-937 (Monocytic Leukemia)
      • CEM (T-Acute Lymphoblastic Leukemia)
    Table 1 summarizes the IC₅₀ values observed in these studies:
    Cell LineIC₅₀ Value (μM)Reference
    MCF-70.65
    U-9372.41
    CEM0.48
  • Mechanism of Action:
    • Flow cytometry assays revealed that this compound induces apoptosis in cancer cells. The mechanism involves increasing caspase activity and altering cell cycle progression, particularly arresting cells in the G1 phase .
    • Molecular docking studies suggest that it interacts strongly with key proteins involved in apoptosis pathways, similar to known anticancer agents like Tamoxifen .

Additional Pharmacological Activities

Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities:

Case Studies and Research Findings

Several studies have explored the broader implications of oxazole derivatives in drug discovery:

  • Study on Oxazole Derivatives:
    • A study published in MDPI highlighted that derivatives containing the oxazole core exhibited significant anticancer activity with lower toxicity profiles compared to traditional chemotherapeutics .
    • The study emphasized the importance of substituents on the oxazole ring in enhancing biological activity.
  • Comparative Analysis:
    • Comparative analyses with other known anticancer agents indicate that this compound may offer a novel scaffold for further drug development aimed at treating resistant cancer types .

Properties

IUPAC Name

1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-7-13-9(6-12)10(17-7)14-4-2-8(3-5-14)11(15)16/h8H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPFWQCYDIGLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N2CCC(CC2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid
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1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid
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1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid
Reactant of Route 5
1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.